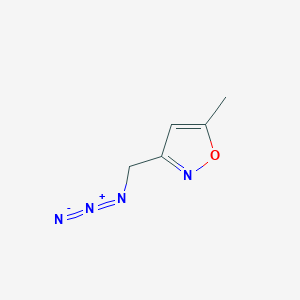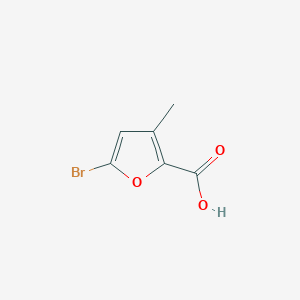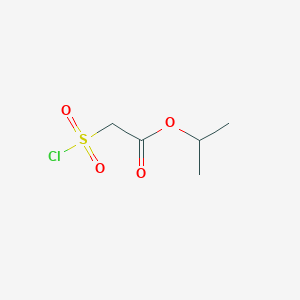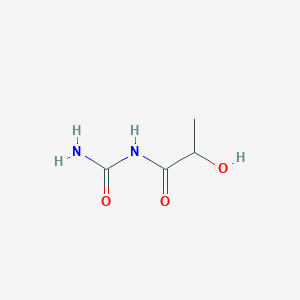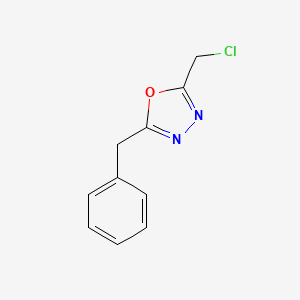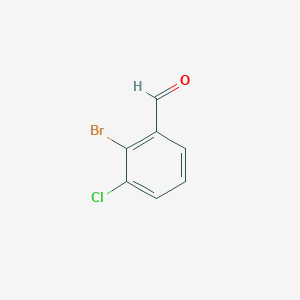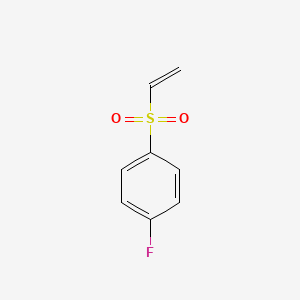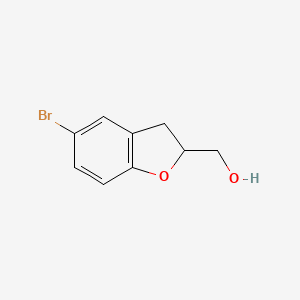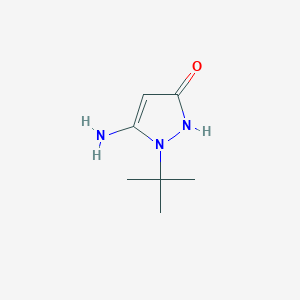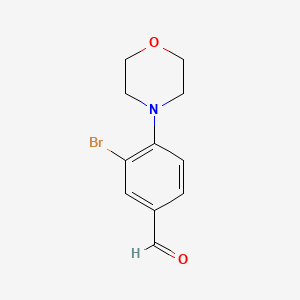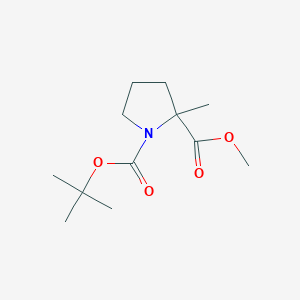
1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
The compound 1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring chemical structures known as cyclic amines. Pyrrolidine derivatives are often used as intermediates in the synthesis of various pharmaceuticals and have been the subject of numerous studies due to their biological and chemical significance.
Synthesis Analysis
Several papers discuss the synthesis of related compounds. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates involves the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a process that could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of protein tyrosine kinase inhibitors, provides insight into the methods that could be employed for the synthesis of structurally similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the X-ray crystallographic analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate reveals the presence of intramolecular hydrogen bonding, which could be a feature to consider in the molecular structure analysis of this compound .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be complex due to the presence of multiple functional groups. For instance, the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involve the use of this compound as a chiral auxiliary in various reactions, including Michael additions and alkylation reactions . These types of reactions could potentially be relevant to the chemical reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, involves steps that highlight the compound's solubility and stability, which are important physical and chemical properties . Similarly, the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, demonstrates the importance of stereochemistry in determining the physical properties of such compounds .
Aplicaciones Científicas De Investigación
Chiral Synthesis and Catalysis
1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate serves as a significant compound in chiral synthesis. Studer, Hintermann, and Seebach (1995) detailed its use as a chiral auxiliary and a building block in dipeptide synthesis. This compound was utilized for preparing enantiomerically pure 2-methyl-3-phenylpropanoic acid and for oxidative coupling processes, offering high selectivity in the synthesis of amino-acid derivatives and dipeptides (Studer, Hintermann, & Seebach, 1995).
Antimicrobial Applications
In the realm of antimicrobial research, Sreekanth and Jha (2020) demonstrated the use of derivatives of this compound in synthesizing novel pyrrolidine derivatives with antimicrobial properties. The study highlighted the microwave-assisted synthesis of these derivatives, emphasizing their potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Large-Scale Synthesis from L-Aspartic Acid
Yoshida et al. (1996) reported a large-scale synthesis of a related compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid. This synthesis pathway demonstrated an efficient method to produce chiral pyrrolidine derivatives, which are valuable in various chemical syntheses (Yoshida et al., 1996).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-Tert-butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with enzymes, potentially inhibiting or activating their activity. For instance, it may interact with esterases and proteases, influencing their catalytic functions . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular responses . Additionally, it may alter metabolic fluxes within the cell, impacting energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation . At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to specific organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFNLDIOHLDSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634666 | |
| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317355-80-9 | |
| Record name | 1-tert-Butyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


